4-Fluoro-N,N-dimethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

FDMA is an aromatic organic compound synthesized through various methods, including the reaction of N,N-dimethylaniline with fluorobenzene in the presence of a Lewis acid catalyst []. Researchers have also employed microwave-assisted techniques for its efficient synthesis []. The characterization of FDMA involves various spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity [, ].

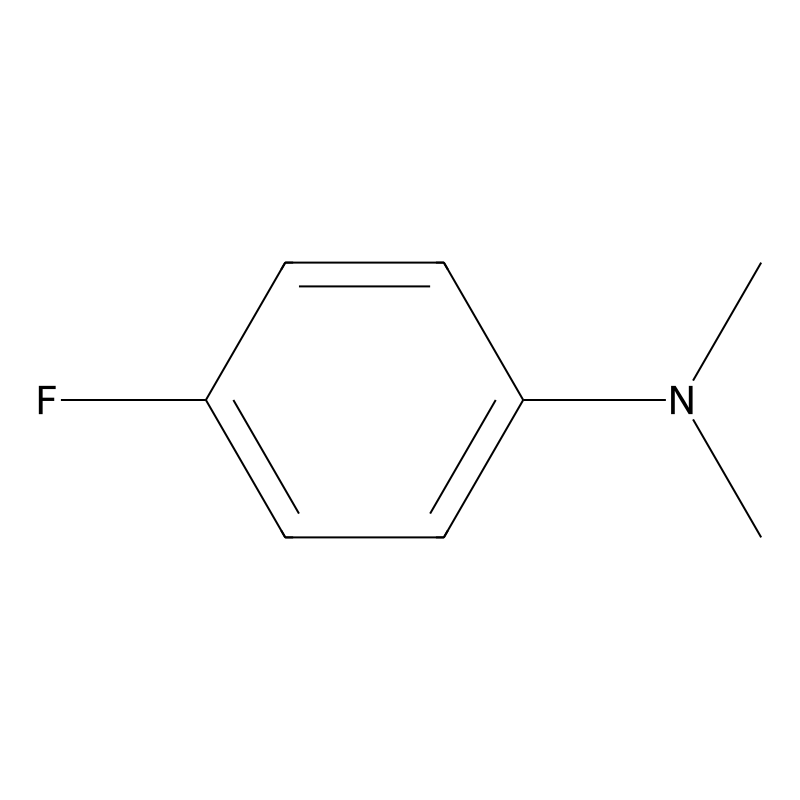

4-Fluoro-N,N-dimethylaniline is an organic compound with the molecular formula and a molecular weight of approximately 139.17 g/mol. It is characterized by a fluorine atom attached to the para position of a dimethylaniline structure. This compound is generally presented as white to yellow crystalline lumps and has a melting point of around 36°C and a boiling point of 200°C .

The chemical structure can be represented using the following identifiers:

Currently, there is no scientific research readily available on the specific mechanism of action of 4-FDMA in biological systems.

4-FDMA is a potential health hazard and should be handled with appropriate precautions. Here are some safety concerns:

- Toxicity: Data on specific toxicity of 4-FDMA is limited. However, arylamines can be toxic upon inhalation, ingestion, or skin contact.

- Flammability: Flammable liquid or solid [].

- Reactivity: Air-sensitive and may react with strong oxidizing agents [].

Safety Precautions

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling 4-FDMA.

- Work in a well-ventilated fume hood.

- Follow proper disposal procedures for hazardous waste.

- Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence the reactivity and orientation of further substitutions on the aromatic ring.

- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile in reactions with electrophiles, leading to the formation of various derivatives .

Research indicates that 4-Fluoro-N,N-dimethylaniline exhibits unique biological activities. Studies have shown that it does not undergo intramolecular charge transfer, which has implications for its fluorescence properties. Specifically, it displays regular fluorescence from a locally excited state rather than from a charge transfer state, which is significant in photochemical applications .

Additionally, it has been investigated for its interaction with biological systems, although specific therapeutic uses remain under exploration.

The synthesis of 4-Fluoro-N,N-dimethylaniline can be achieved through several methods:

- Fluorination of N,N-Dimethylaniline: This method involves the direct fluorination of N,N-dimethylaniline using fluorinating agents such as hydrogen fluoride or other fluorinating reagents under controlled conditions.

- N-Alkylation Reactions: The compound can also be synthesized through N-alkylation processes involving appropriate alkyl halides and dimethylamine in the presence of a base .

4-Fluoro-N,N-dimethylaniline has several applications across different fields:

- Chemical Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Fluorescent Probes: Due to its unique fluorescence properties, it is explored for use in various photochemical applications.

- Analytical Chemistry: Employed as a reagent in analytical methods for detecting certain compounds .

Studies have focused on the interaction of 4-Fluoro-N,N-dimethylaniline with various biological molecules. Its lack of intramolecular charge transfer suggests that it may interact differently with proteins and other biomolecules compared to similar compounds. Research indicates that while it can exhibit fluorescence, its behavior in different solvents and environments varies significantly, making it an interesting subject for further investigation in photochemical studies .

Several compounds share structural similarities with 4-Fluoro-N,N-dimethylaniline. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylaniline | C8H11N | Lacks fluorine; more reactive towards electrophiles |

| 4-Bromo-N,N-dimethylaniline | C8H10BrN | Bromine atom affects reactivity and solubility |

| 4-Chloro-N,N-dimethylaniline | C8H10ClN | Chlorine offers different electronic properties |

| 3-Fluoro-N,N-dimethylaniline | C8H10FN | Fluorine at meta position alters reactivity |

Uniqueness: The presence of the fluorine atom at the para position gives 4-Fluoro-N,N-dimethylaniline distinct electronic properties compared to its analogs, affecting its reactivity and fluorescence characteristics significantly.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant